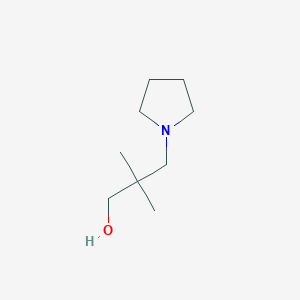

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol

説明

Historical Context and Development

The development of pyrrolidine-containing compounds like this compound emerged from the broader historical context of nitrogen heterocycle chemistry, which gained prominence in the mid-twentieth century as chemists recognized the importance of these structures in both natural products and synthetic compounds. Early work on pyrrolidine derivatives focused primarily on simple substitution patterns and basic functionalization strategies. The introduction of more complex substitution patterns, such as those found in this compound, represents a more recent advancement in the field that has been facilitated by improved synthetic methodologies and a deeper understanding of heterocyclic chemistry principles.

The specific compound under discussion appears to have been developed as part of research efforts aimed at creating building blocks for pharmaceutical and materials science applications. Historical records indicate that the compound was first registered in chemical databases in the early 2000s, suggesting that its synthesis and characterization occurred during this period. The development of efficient synthetic routes to such compounds has been driven by the recognition that pyrrolidine-containing molecules often possess unique three-dimensional shapes that can be valuable in drug discovery and materials science applications.

The evolution of synthetic methods for preparing pyrrolidine derivatives has been marked by significant advances in ring-forming reactions and functionalization strategies. Recent research has demonstrated innovative approaches to pyrrolidine synthesis, including photo-promoted ring contraction reactions that can convert pyridines to pyrrolidine derivatives bearing complex substitution patterns. These methodological advances have made compounds like this compound more accessible to researchers and have expanded the scope of potential applications for such molecules.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that make it a versatile intermediate for further synthetic transformations. The compound represents an important class of tertiary alcohols that incorporate nitrogen heterocycles, providing chemists with opportunities to explore new reaction pathways and develop novel synthetic methodologies. The presence of both nucleophilic and electrophilic sites within the same molecule enables the compound to participate in a wide range of chemical reactions, making it particularly valuable as a synthetic building block.

From a structural perspective, the compound exhibits interesting conformational properties due to the presence of the pyrrolidine ring, which adopts a puckered conformation that influences the overall molecular geometry. This conformational rigidity can be advantageous in applications requiring specific three-dimensional arrangements of functional groups. The tertiary alcohol functionality provides additional synthetic versatility, as it can be readily converted to other functional groups through standard organic transformations including oxidation to form ketones or aldehydes, and substitution reactions to introduce different functional groups.

The compound's molecular architecture also makes it relevant to studies of structure-activity relationships in medicinal chemistry, although such applications fall outside the scope of this chemical analysis. From a purely synthetic standpoint, the molecule serves as an excellent model system for investigating the reactivity patterns of nitrogen-containing heterocycles and their interactions with various electrophilic and nucleophilic reagents. Research efforts have focused on understanding how the pyrrolidine ring influences the reactivity of adjacent functional groups and how this knowledge can be applied to the design of new synthetic transformations.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in organic chemistry toward the development of more efficient synthetic methods and the exploration of new applications for nitrogen-containing heterocycles. Contemporary research efforts have focused on several key areas including the development of improved synthetic routes to such compounds, investigation of their potential as intermediates in complex molecule synthesis, and exploration of their utility in materials science applications. The compound has gained attention as a representative example of the broader class of pyrrolidine-containing alcohols that are of interest to synthetic chemists.

Recent advances in pyrrolidine chemistry have been particularly noteworthy, with researchers developing innovative methodologies for the construction of pyrrolidine rings and their subsequent functionalization. One significant area of progress has been the development of photo-promoted ring contraction reactions that can efficiently convert pyridines to pyrrolidine derivatives. These methodologies have expanded the synthetic accessibility of compounds like this compound and have provided new opportunities for exploring their chemical properties and potential applications.

The compound is currently available from multiple commercial suppliers, indicating sustained research interest and demand from the scientific community. This commercial availability has facilitated research efforts by providing researchers with ready access to the compound for use in synthetic studies and method development. Current research priorities include the investigation of new synthetic transformations involving the compound, exploration of its potential as a chiral auxiliary or catalyst, and development of more efficient methods for its preparation on larger scales.

特性

IUPAC Name |

2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,8-11)7-10-5-3-4-6-10/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTMCBIZTDPCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296187 | |

| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39067-46-4 | |

| Record name | β,β-Dimethyl-1-pyrrolidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108214 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol typically involves the reaction of pyrrolidine with a suitable precursor such as 2,2-dimethylpropanal . The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency .

化学反応の分析

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancers .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

Pharmacological Studies

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its polar nature. Its interaction with various biological targets indicates potential use in:

- Drug Development : As a pharmacophore, this compound can serve as a lead structure for synthesizing new drugs aimed at specific biological targets .

Industrial Applications

In industrial chemistry, this compound may be utilized in:

- Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .

- Production of Polymers : The compound's unique properties may allow it to be incorporated into polymer formulations to enhance performance characteristics such as flexibility and durability.

Case Studies

作用機序

The mechanism of action of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Replaces the pyrrolidine group with a diethylamino moiety.

- Key Properties: Molar mass: 159.27 g/mol Physical state: Clear liquid with a density of 0.875 g/cm³ and flash point of 73.9 °C .

- Applications : Likely used in fragrance intermediates or chemical synthesis.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Features a 3-tolyl (methylphenyl) group instead of pyrrolidine.

- Regulatory and Safety: IFRA Standards: Concentration limits are driven by dermal sensitization and systemic toxicity risks. Applications: Primarily in fragrances, adhering to strict safety assessments .

3-(Pyrrolidin-3-yl)prop-2-en-1-ol

- Structure: Contains a pyrrolidine ring but with an unsaturated propenol chain.

- Applications : Highlighted for pharmaceutical and agrochemical research due to its versatile reactivity .

- Availability : Marketed as a research chemical with a unique CAS number (1899050-27-1) .

Data Table: Comparative Analysis of Key Features

生物活性

2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol, with the molecular formula CHNO, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, pharmacological effects, and structural characteristics.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation : CC(C)(CN1CCCC1)CO

- InChIKey : OVTMCBIZTDPCGB-UHFFFAOYSA-N

This compound features a pyrrolidine ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study highlighted the effectiveness of pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.125 µg/mL to 0.5 µg/mL, demonstrating potent antibacterial properties .

- Compounds structurally similar to this compound have been shown to inhibit bacterial growth effectively. For instance, pyrrole-based compounds exhibited MIC values as low as 3.12 µg/mL against Staphylococcus aureus .

-

Antifungal Activity :

- Pyrrolidine-containing compounds have also been evaluated for antifungal activity. In vitro studies demonstrated that certain derivatives could inhibit the growth of Candida species and Aspergillus fungi . Although specific data for this compound is not available, its structural similarity suggests potential antifungal activity.

Pharmacological Properties

The pharmacological profile of this compound is still under investigation; however, the presence of the pyrrolidine ring suggests several possible activities:

- CNS Activity : Pyrrolidine derivatives are often studied for their neuroactive properties. They may act as modulators in neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Data Summary Table

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear gloves, lab coats, and eye protection to avoid dermal exposure. Use fume hoods to prevent inhalation (based on irritant properties of structurally similar alcohols) .

- First Aid : For inhalation, move to fresh air and administer artificial respiration if needed. For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers away from oxidizers, with temperature monitoring to prevent decomposition.

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : To identify volatile impurities.

- Nuclear Magnetic Resonance (NMR) : For structural confirmation and detection of isotopic impurities.

- Atomic Absorption Spectroscopy (AAS) : To measure trace metals (e.g., organochlorine compounds ≤25 ppm, as per IFRA guidelines) .

Q. What are the key structural features influencing the compound’s physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, affecting solubility and boiling point (similar to propan-1-ol derivatives) .

- Steric Effects : The 2,2-dimethyl group reduces conformational flexibility, potentially lowering reactivity in nucleophilic substitutions.

- Pyrrolidine Ring : Enhances lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can concentration limits for this compound be determined to mitigate systemic toxicity in in vivo studies?

- Methodological Answer :

- Quantitative Risk Assessment (QRA) : Apply QRA2 frameworks for fragrance ingredients to model dermal sensitization thresholds .

- Endpoint-Driven Limits : Compare no-observed-adverse-effect levels (NOAELs) from systemic toxicity studies with exposure estimates. For example, IFRA standards derive safe concentrations by prioritizing the most sensitive endpoint (e.g., dermal sensitization) .

- Table : Example Risk Parameters

| Endpoint | Threshold (mg/kg/day) | Derived Limit (ppm) |

|---|---|---|

| Dermal Sensitization | 0.1 | 50 |

| Systemic Toxicity | 1.2 | 200 |

Q. What experimental strategies resolve contradictions in reported reaction pathways involving this compound under catalytic conditions?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer mechanisms (e.g., in alcohol oxidation studies) .

- In Silico Modeling**: Density Functional Theory (DFT) calculations to compare activation energies of competing pathways.

- Control Experiments : Isolate intermediates (e.g., via quenching or chromatography) to validate proposed mechanisms.

Q. How can researchers design assays to evaluate the compound’s antimicrobial activity?

- Methodological Answer :

- MIC Determination : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Synergy Studies : Test combinations with commercial antibiotics (e.g., β-lactams) to identify potentiation effects.

- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or reactive oxygen species (ROS) generation .

Q. What methodologies optimize the synthesis of this compound derivatives for drug discovery?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) to control stereochemistry at the pyrrolidine nitrogen .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to temporarily block the hydroxyl group during alkylation steps.

- Table : Example Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Catalyst: Pd/C | 65 | 92 |

| Catalyst: Raney Ni | 78 | 98 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers using statistical tools like Grubbs’ test.

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。